N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine
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Overview
Description
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol It is characterized by the presence of a pyrimidine ring substituted with cyclopentyl and ethyl groups at the N4 position
Preparation Methods
The synthesis of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine typically involves the reaction of pyrimidine-2,4-diamine with cyclopentyl and ethyl halides under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N4-cyclopentyl-N4-ethylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
- N4-cyclopentyl-N4-methylpyrimidine-2,4-diamine
- N4-cyclopentyl-N4-propylpyrimidine-2,4-diamine
- N4-cyclopentyl-N4-butylpyrimidine-2,4-diamine
These compounds share a similar pyrimidine core structure but differ in the alkyl substituents at the N4 position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-N-cyclopentyl-4-N-ethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-15(9-5-3-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGHXHLXMREDNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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